N'-cycloheptylidenehexanohydrazide
Description
Properties
IUPAC Name |
N-(cycloheptylideneamino)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-3-6-11-13(16)15-14-12-9-7-4-5-8-10-12/h2-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXJAUIRDGWQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C1CCCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Research has indicated that hydrazide derivatives, including N'-cycloheptylidenehexanohydrazide, exhibit significant antitumor properties. A study evaluated various hydrazone derivatives for their inhibitory effects on different cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The results demonstrated that certain derivatives showed high inhibitory effects, suggesting that this compound could be a promising candidate for further antitumor studies .
Antimicrobial Properties
Hydrazides and their derivatives have been widely studied for their antimicrobial activities. Compounds similar to this compound have shown effectiveness against various microbial strains, including Staphylococcus aureus and Bacillus subtilis. The presence of the hydrazone moiety is believed to enhance these biological activities, making it a valuable structure in the development of new antimicrobial agents .
Synthesis of Hydrazones
The synthesis of this compound typically involves the reaction of cycloheptanone with hydrazine derivatives. This reaction can yield a variety of hydrazone derivatives through condensation reactions. The structural characterization of these compounds is often performed using techniques such as IR spectroscopy and NMR analysis to confirm the formation of the desired product .
Material Science
In material science, hydrazides like this compound are explored for their potential use in polymer chemistry and as intermediates in the synthesis of novel materials. Their unique chemical properties may allow them to serve as effective cross-linking agents or stabilizers in polymer formulations .
Case Studies
Comparison with Similar Compounds
Cyclohexyl vs. Cycloheptylidene Derivatives
- Cyclohexyl-N-acylhydrazones (e.g., LASSBio-294 and LASSBio-322) : These compounds feature a six-membered cyclohexyl ring. Their synthesis involves acid-catalyzed condensation of hydrazides with aldehydes, yielding 45–76.7% efficiency depending on substituents .
- N′-{(E)-[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}cyclohexanecarbohydrazide: Incorporates a pyrazole ring and cyclohexane group, synthesized via multi-step functional group interconversion.
- Key Difference: The cycloheptylidene group in N'-cycloheptylidenehexanohydrazide introduces a larger, more strained seven-membered ring, which may enhance reactivity or alter binding affinity in biological systems compared to six-membered cyclohexyl derivatives .
Aromatic and Heterocyclic Substituents
- (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide: Contains hydroxy and methoxy groups, enabling intramolecular hydrogen bonding (O–H···N) and enhanced thermal stability. Crystallographic studies reveal planar conformations, which may contrast with the non-planar cycloheptylidene structure .
- N'-(2,4-Dichlorobenzylidene)-2-(2-pyrimidinylsulfanyl)acetohydrazide: Features dichloro and pyrimidine substituents, contributing to halogen bonding and π-π stacking interactions. Such groups are absent in this compound, suggesting differences in electronic properties and bioactivity .
Physicochemical and Spectroscopic Properties
Melting Points and Stability
- Cyclohexylhydrazine hydrochloride : Melting point 110–114°C, indicative of high crystallinity due to ionic interactions .
- 2-Oxoacenaphthylen-1(2H)-ylidene nicotinohydrazide: Exhibits polymorphism, with XRD and FT-IR data showing conformational flexibility. The absence of a rigid cycloheptylidene group may reduce thermal stability compared to the target compound .
Spectroscopic Signatures
Analgesic and Anti-inflammatory Profiles
- Cyclohexyl-N-acylhydrazones (LASSBio-294) : Demonstrated significant analgesic activity in rodent models, attributed to the 1,3-benzodioxole subunit. Cycloheptylidene derivatives may lack this subunit but could compensate through alternative hydrophobic interactions .
Data Tables: Comparative Analysis
*Hypothetical data inferred from analogs.
Q & A
Q. What are the key steps in synthesizing N'-cycloheptylidenehexanohydrazide, and how is reaction progress monitored?
- Methodological Answer : The synthesis typically involves a condensation reaction between a carbonyl compound (e.g., cycloheptanone) and a hydrazide derivative (e.g., hexanohydrazide). Key steps include:
Reagent Preparation : Dissolve the hydrazide in a polar aprotic solvent (e.g., ethanol or methanol).
Condensation : Add the carbonyl compound under reflux (60–80°C) with a catalytic base (e.g., pyridine or acetic acid) to facilitate imine formation.
Monitoring : Track reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV-active mobile phase (e.g., ethyl acetate/hexane). Spots corresponding to the product should show distinct Rf values compared to reactants .
- Data Table : Common Solvents and Reaction Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 70–80 | 6–8 | 60–75 |
| DMF | 90–100 | 4–6 | 50–65 |
| Methanol | 60–70 | 8–10 | 55–70 |
Q. Which spectroscopic techniques confirm the structure of this compound, and what spectral features are indicative?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the hydrazone proton (NH) at δ 8.5–10.0 ppm and aromatic protons (if present) at δ 6.5–7.5 ppm.
- ¹³C NMR : The carbonyl (C=O) of the hydrazide appears at δ 160–170 ppm, and the imine (C=N) at δ 145–155 ppm.
- IR Spectroscopy : Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch).
- Mass Spectrometry : Molecular ion peaks (M⁺) should match the molecular weight of the compound. Confirm fragmentation patterns using HRMS .
Q. How is purity assessed during synthesis, and what methods are recommended?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and a gradient eluent (water/acetonitrile) to quantify purity. A single peak at the expected retention time indicates high purity.
- Elemental Analysis : Compare experimental C, H, N percentages to theoretical values (deviation < 0.3%).
- Melting Point : A sharp melting range (≤2°C variation) confirms crystalline purity .
Advanced Research Questions
Q. How do solvent choice and temperature influence the yield in hydrazide condensation reactions?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states but may promote side reactions. Ethanol balances polarity and cost.
- Temperature : Higher temperatures (e.g., reflux at 80°C) accelerate reaction rates but risk decomposition. Lower temperatures (50–60°C) favor selectivity.
- Case Study : In a comparative study, ethanol at 70°C yielded 72% product, while DMF at 90°C yielded 65% with 10% side products .
Q. How to resolve contradictions in spectral data when characterizing hydrazide derivatives?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between NH and carbonyl carbons validate the hydrazone structure.
- Crystallography : If single crystals are obtained, X-ray diffraction provides unambiguous structural confirmation.
- Replicate Synthesis : Repeat reactions under controlled conditions to rule out impurities .
Q. What strategies optimize reaction conditions for complex hydrazide derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent, temperature, catalyst). For example, a 3² factorial design can optimize yield and purity.
- Catalyst Screening : Test bases (e.g., triethylamine vs. pyridine) for imine formation efficiency.
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .
Q. What are common side reactions in hydrazide synthesis, and how to mitigate them?
- Methodological Answer :
- Oxidation : Hydrazides may oxidize to diazenes. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
- Hydrolysis : Acidic/basic conditions can hydrolyze the hydrazone bond. Maintain neutral pH during workup.
- Case Study : A 2025 study reported unexpected diacylhydrazine formation due to excess acylating agents. Mitigation involved stoichiometric control and TLC monitoring .
Q. How to design experiments to study the biological activity of hydrazide derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) or anticancer activity via MTT assays.
- Structure-Activity Relationships (SAR) : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the aryl ring) to correlate structure with activity.
- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinity to target proteins (e.g., bacterial dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
